1,1,2-Tribromo-2-fluoroethane

Description

Contextualization within the Broader Family of Halogenated Alkanes

Halogenated alkanes, or haloalkanes, are a class of organic compounds derived from alkanes by the substitution of one or more hydrogen atoms with halogen atoms (fluorine, chlorine, bromine, or iodine). smolecule.com These compounds are a subset of the larger group of halocarbons and have been synthesized for centuries, with systematic production methods developing in the 19th century alongside the advancement of organic chemistry. smolecule.com Their diverse applications have included use as refrigerants, solvents, propellants, and intermediates in chemical synthesis. smolecule.com

Highly halogenated ethanes are ethane (B1197151) molecules (C₂H₆) in which a significant number of hydrogen atoms have been replaced by halogens. The subject of this article, 1,1,2-Tribromo-2-fluoroethane, is a prime example of a mixed halogenated ethane, containing both bromine and fluorine atoms. The stability and reactivity of these compounds are governed by the strong C-C and C-H single bonds, which are nonpolar. researchgate.net However, the introduction of electronegative halogens creates polar C-X (carbon-halogen) bonds, rendering the molecule susceptible to certain chemical reactions, notably nucleophilic substitution. cdnsciencepub.com The specific identity and location of the halogen atoms profoundly influence the compound's physical and chemical properties, a theme central to understanding the unique characteristics of this compound.

Historical Developments in the Synthesis of Complex Halogenated Ethane Derivatives

The synthesis of complex halogenated ethanes has evolved from simple, often non-selective, reactions to highly specific and controlled methodologies. Early methods often involved direct halogenation of alkanes or addition reactions to alkenes. smolecule.comchemicalbook.com For instance, the formation of 1,1,2-tribromoethane (B1583406) has been noted as a minor byproduct (less than 1% selectivity) in the free-radical bromination of ethane. google.com

The creation of mixed haloalkanes, containing different halogens like bromine and fluorine, presented a greater synthetic challenge. Key strategies that have been developed include:

Addition of Halogens to Alkenes: One of the earliest methods for creating vicinal (on adjacent carbons) fluorobromides was the addition of a "BrF" equivalent to an alkene. chemicalbook.com This can be achieved using reagents like N-bromoacetamide in the presence of anhydrous hydrogen fluoride (B91410). chemicalbook.com Similarly, the reaction of vinyl fluoride with hydrogen bromide, particularly in the presence of an oxygen catalyst, has been developed as a method for the bulk synthesis of 1-bromo-2-fluoroethane. uni-mainz.de

Halogen Exchange Reactions: A common strategy involves replacing one halogen with another. For example, 1-bromo-2-[¹⁸F]fluoroethane has been synthesized efficiently by reacting 1,2-dibromoethane (B42909) with a fluoride source, demonstrating a bromine-for-fluorine exchange. google.com More complex processes may involve reacting a bromofluoroethane starting material with hydrogen fluoride and chlorine in the presence of an antimony fluorochloride catalyst to introduce additional fluorine atoms. daneshyari.com

Gas-Phase Bromination: For fluoroalkanes, high-temperature gas-phase bromination can replace C-H bonds with C-Br bonds. The bromination of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a) has been studied as a potential method to produce 1,1-dibromo-1,2,2,2-tetrafluoroethane. nih.gov

These varied approaches highlight the development of specialized reagents and reaction conditions necessary to control the regiochemistry and achieve the desired substitution pattern in complex, highly halogenated ethane derivatives.

Structural Specificity and Isomerism of this compound (C₂H₂Br₃F)

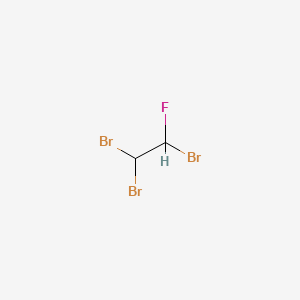

The molecular formula C₂H₂Br₃F can correspond to several structural isomers, depending on the arrangement of the halogen and hydrogen atoms on the two-carbon ethane backbone. The compound this compound is defined by a specific constitutional structure: one carbon atom is bonded to two bromine atoms and one hydrogen atom (the C-1 carbon), while the second carbon atom is bonded to one bromine atom, one fluorine atom, and one hydrogen atom (the C-2 carbon). biosynth.com

A key structural feature of this compound is the presence of a chiral center. The C-2 carbon is bonded to four different groups: a hydrogen atom (-H), a fluorine atom (-F), a bromine atom (-Br), and a dibromomethyl group (-CHBr₂). This asymmetry means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers.

Other possible, non-chiral structural isomers of C₂H₂Br₃F include:

1,1,1-Tribromo-2-fluoroethane: Where three bromine atoms and a hydrogen are on C-1, and one fluorine and a hydrogen are on C-2.

1,1,2-Tribromo-1-fluoroethane: Where two bromine atoms, one fluorine atom, and one hydrogen are on C-1, and one bromine and a hydrogen are on C-2.

The precise placement of the halogens as defined by the name this compound is therefore crucial for determining its unique chemical and physical properties, distinguishing it from all other isomers with the same molecular formula.

Table 1: Physicochemical Properties of this compound This table is populated with computed data from various sources.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂H₂Br₃F | PubChem biosynth.com |

| Molecular Weight | 284.75 g/mol | PubChem biosynth.com |

| CAS Number | 598-67-4 | PubChem biosynth.com |

| IUPAC Name | This compound | PubChem biosynth.com |

| Density | 2.671 g/mL (Predicted) | ChemSpider |

| Boiling Point | 174 °C (Predicted) | ChemSpider |

| InChIKey | NYKMIMLUSYUSBV-UHFFFAOYSA-N | PubChem biosynth.com |

Significance of Halogen Substitution Patterns in Ethane Derivatives for Chemical Reactivity and Stability

The chemical reactivity and stability of halogenated ethanes are profoundly influenced by the number, type, and position of the halogen substituents. The stability of alkanes is attributed to the strength and non-polar nature of their C-C and C-H bonds. researchgate.net Halogenation introduces polarity and alters bond energies, which dictates the molecule's behavior.

The substitution pattern in this compound has several important implications:

Bond Strength and Polarity: The C-F bond is significantly stronger and more polar than C-Br, C-Cl, and C-H bonds. This high bond dissociation energy makes fluorine a poor leaving group in nucleophilic substitution reactions. Conversely, bromine is a good leaving group, making the C-Br bonds potential sites for such reactions. acs.org

Inductive Effects: All halogens are more electronegative than carbon, exerting a negative inductive effect (-I effect) that withdraws electron density from the carbon skeleton. Fluorine is the most electronegative halogen, and its presence on the C-2 carbon in this compound influences the reactivity of the adjacent C-1 carbon. Research on the reactivity of 1-bromo-2-fluoroalkanes found they react more slowly than corresponding n-alkyl bromides with nucleophiles, an effect attributed to the electron-withdrawing nature of the adjacent fluorine atom. chemicalbook.com

Radical Stability: Studies on fluoroalkyl radicals have shown that fluorine substitution has a complex effect on radical stability. While α-fluorine substituents can provide slight stabilization relative to a methyl radical, a trifluoromethyl group is destabilizing. acs.org The presence of both bromine and fluorine atoms would influence the propensity for the molecule to undergo free-radical reactions, with C-H bond abstraction being a potential pathway. The activation energies for hydrogen-atom abstraction are a primary determinant of regioselectivity in oxidation reactions.

Competition in Reactions: The presence of multiple, different halogens creates competition in chemical reactions. In elimination reactions, the choice of which hydrogen and halogen are removed will depend on the reaction conditions and the relative stability of the potential transition states. In nucleophilic substitution, the C-Br bonds are the more likely sites of attack compared to the C-F bond.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-tribromo-2-fluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br3F/c3-1(4)2(5)6/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKMIMLUSYUSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)Br)(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br3F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420188 | |

| Record name | 1,1,2-Tribromo-2-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-67-4 | |

| Record name | 1,1,2-Tribromo-2-fluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2-Tribromo-2-fluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,2 Tribromo 2 Fluoroethane and Analogous Bromofluoroethanes

Derivatization from Precursor Halogenated Hydrocarbons

The synthesis of 1,1,2-tribromo-2-fluoroethane and analogous bromofluoroethanes frequently commences with readily available halogenated ethane (B1197151) precursors. These starting materials can be either highly brominated or fluorinated, and the synthetic strategy is tailored to introduce the desired halogen atoms at specific positions.

Strategies Involving Highly Brominated or Fluorinated Ethanes as Starting Materials

A common and effective strategy for the synthesis of bromofluoroethanes involves the use of highly brominated ethanes as precursors, followed by a selective halogen exchange reaction to introduce fluorine. This approach is advantageous as polybrominated ethanes are often accessible through the direct bromination of ethane or ethene.

One of the key reactions in this context is the Swarts reaction, which utilizes a metal fluoride (B91410), typically antimony trifluoride (SbF₃) with a pentavalent antimony salt as a catalyst, or other metal fluorides like silver(I) fluoride (AgF) or mercury(II) fluoride (HgF₂), to replace bromine or chlorine atoms with fluorine. The extent of fluorination can often be controlled by the reaction conditions, such as temperature and the stoichiometry of the fluorinating agent.

For instance, a plausible synthetic route to a bromofluoroethane could start from a polybrominated ethane like 1,1,2,2-tetrabromoethane (B165195). By carefully controlling the reaction conditions, it is theoretically possible to substitute one bromine atom with a fluorine atom.

Table 1: Halogen Exchange Reactions for the Synthesis of Fluoroalkanes

| Starting Material | Fluorinating Agent | Product | Reference |

| Alkyl Bromide/Chloride | AgF, Hg₂F₂, CoF₂, SbF₃ | Alkyl Fluoride | General Principle |

| 2,2-Dichloropropane | SbF₃ | 2,2-Difluoropropane | General Principle |

While a direct synthesis of this compound is not extensively documented, the synthesis of other bromofluoroethanes from highly brominated precursors has been reported. For example, 2-bromo-1-[¹⁸F]fluoroethane has been efficiently synthesized from 1,2-dibromoethane (B42909) by nucleophilic substitution with [¹⁸F]fluoride. uni-mainz.de This demonstrates the principle of using a dibrominated precursor to introduce a fluorine atom via halogen exchange.

Conversely, strategies starting from highly fluorinated ethanes are also conceivable, involving the selective replacement of fluorine with bromine. However, due to the high strength of the C-F bond, these reactions are generally less favorable and require more forcing conditions or specialized reagents.

Sequential Halogenation/Dehalogenation for Specific Substitution Patterns

Achieving a specific substitution pattern, such as in this compound, often necessitates a multi-step synthetic sequence involving both halogenation and dehalogenation reactions. This approach allows for a higher degree of control over the final arrangement of the halogen atoms on the ethane backbone.

The synthesis could commence with the free-radical bromination of a simpler starting material like bromoethane (B45996) or 1,2-dibromoethane. Free-radical halogenation can lead to a mixture of polyhalogenated products, and the selectivity for a particular isomer can be influenced by the reaction conditions. libretexts.org For instance, the bromination of ethane can yield a mixture of ethyl bromide, 1,2-dibromoethane, 1,1-dibromoethane, and even small amounts of 1,1,2-tribromoethane (B1583406). chemicalbook.com

Table 2: Product Distribution in the Bromination of Ethane

| Product | Selectivity (%) |

| Ethyl Bromide | 86 |

| 1,2-Dibromoethane | 12 |

| 1,1-Dibromoethane | 1 |

| 1,1,2-Tribromoethane | <1 |

Data from a specific experimental setup and may vary with conditions. chemicalbook.com

Once a suitable polybrominated precursor is obtained, a subsequent fluorination step, as described in the previous section, can be employed.

Dehalogenation reactions can also be strategically employed to create specific substitution patterns. For example, the reaction of 1,1,2,2-tetrabromoethane with alcoholic zinc results in the elimination of bromine atoms to form ethyne. study.com While this is a complete dehalogenation, milder and more selective dehalogenating agents could potentially be used to remove specific bromine atoms, creating a precursor for subsequent halogenation steps.

By combining these sequential steps of halogenation, dehalogenation, and halogen exchange, a synthetic chemist can navigate the complex landscape of isomeric possibilities to arrive at the desired bromofluoroethane. The choice of reagents and the careful control of reaction conditions are paramount in achieving the desired regioselectivity and yield of the target molecule.

Chemical Reactivity and Mechanistic Investigations of 1,1,2 Tribromo 2 Fluoroethane

Carbon-Halogen Bond Activation Studies

The reactivity of 1,1,2-Tribromo-2-fluoroethane is largely dictated by the nature and strength of its carbon-halogen bonds. The presence of both bromine and fluorine atoms on adjacent carbons introduces a fascinating complexity to its chemical behavior.

Activation of Carbon-Bromine Bonds in Polyhalogenated Ethanes

The carbon-bromine (C-Br) bonds in this compound are significantly weaker than the carbon-fluorine (C-F) bond, making them more susceptible to activation. In polyhalogenated ethanes, the activation of C-Br bonds can be initiated through various means, including thermal, photochemical, or chemical methods. Research on analogous polyhalogenated compounds indicates that the C-Br bond is the primary site of initial reaction. For instance, studies on similar molecules show that reductive dehalogenation preferentially cleaves the C-Br bond. The relative bond dissociation energies (BDEs) play a crucial role, with the C-Br bond having a lower BDE compared to the C-F bond, thus requiring less energy for cleavage.

While specific experimental data for this compound is limited in publicly accessible literature, the general principles of polyhalogenated alkane reactivity suggest that reactions involving radical intermediates or nucleophilic attack will likely target one of the C-Br bonds first. The presence of multiple bromine atoms on the same carbon (the C1 position) could influence the reactivity of these bonds due to steric and electronic interactions.

Activation of Carbon-Fluorine Bonds in Highly Substituted Systems

The activation of carbon-fluorine bonds is notoriously challenging due to their high bond dissociation energy, making the C-F bond the strongest single bond to carbon. In highly substituted systems like this compound, the C-F bond is generally considered inert under standard reaction conditions that readily cleave C-Br or C-Cl bonds.

However, specialized reagents and conditions have been developed for C-F bond activation. These often involve strong Lewis acids, low-valent transition metal complexes, or frustrated Lewis pairs. These methods typically function by either coordinating to the fluorine atom to weaken the C-F bond or through oxidative addition of the C-F bond to a metal center. While direct experimental evidence for C-F activation in this compound is scarce, it is plausible that under harsh conditions or with specific catalytic systems designed for C-F activation, this bond could be cleaved. The success of such a reaction would likely depend on the ability of the reagent to overcome the high energy barrier associated with breaking the C-F bond.

Role of Lewis Acids and Transition Metals in C-X Bond Activation Processes

Lewis acids play a pivotal role in the activation of carbon-halogen (C-X) bonds by coordinating to the halogen atom, which increases the electrophilicity of the carbon atom and polarizes the C-X bond, making it more susceptible to nucleophilic attack or cleavage. For C-Br bond activation in this compound, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) could facilitate heterolytic cleavage of a C-Br bond, potentially leading to the formation of a carbocationic intermediate. researchgate.netgoogle.com The stability of this intermediate would be influenced by the presence of the remaining halogen atoms.

Transition metals are widely employed in the catalytic activation of C-X bonds, offering milder reaction conditions and greater selectivity. researchgate.netnih.gov Palladium, nickel, and copper complexes are particularly effective for activating C-Br bonds through mechanisms such as oxidative addition. In the context of this compound, a low-valent transition metal complex could oxidatively add into one of the C-Br bonds, forming an organometallic intermediate that can then undergo further reactions like cross-coupling or reduction. The selective activation of one C-Br bond over another in this molecule would be a significant synthetic challenge, potentially influenced by steric hindrance and the electronic environment of each bond.

Below is a conceptual table illustrating the potential role of various catalysts in the activation of C-X bonds in a molecule like this compound, based on general principles of organic chemistry.

| Catalyst Type | Target Bond | Plausible Mechanism | Potential Outcome |

| Lewis Acid (e.g., AlCl₃) | C-Br | Coordination and polarization, facilitating heterolysis | Carbocation formation, subsequent rearrangement or reaction with a nucleophile |

| Transition Metal (e.g., Pd(0)) | C-Br | Oxidative addition | Formation of an organopalladium intermediate for cross-coupling or reduction |

| Strong Lewis Acid / Transition Metal | C-F | Coordination / Oxidative Addition (under forcing conditions) | C-F bond cleavage, leading to fluorinated or defluorinated products |

Elimination Reactions

Elimination reactions of this compound, specifically dehydrohalogenation, are expected to be a primary reaction pathway, leading to the formation of halogenated alkenes. The regioselectivity and stereoselectivity of these reactions are governed by a combination of steric and electronic factors.

Dehydrohalogenation Pathways and Stereoelectronic Factors Influencing Product Selectivity (e.g., Alkene Formation)

Dehydrohalogenation of this compound involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form a double bond. In this molecule, there are two hydrogen atoms on the C2 carbon and bromine and fluorine atoms that can be eliminated. The reaction typically proceeds in the presence of a base.

The regioselectivity of the elimination (i.e., which halogen is preferentially eliminated) is influenced by several factors, including the strength of the C-X bond and the stability of the resulting alkene. Given the weaker C-Br bond, dehydrobromination is the more likely pathway over dehydrofluorination. This would lead to the formation of a bromofluoroalkene.

Stereoelectronic factors are crucial in determining the stereochemical outcome of the elimination. For an E2 mechanism, a periplanar arrangement of the C-H and C-X bonds is required. The anti-periplanar arrangement is generally favored as it allows for optimal orbital overlap in the transition state. The conformation of the starting material will therefore dictate which stereoisomer of the alkene is formed. The presence of the fluorine atom can exert a significant stereoelectronic effect, influencing the preferred conformation and thus the product distribution. The "gauche effect," often observed in 1,2-dihaloethanes, where the gauche conformer is more stable than the anti conformer due to hyperconjugative interactions, could play a role in the conformational preferences of this compound and consequently affect the stereoselectivity of its elimination reactions.

Mechanistic Insights into E1 and E2 Pathways in Highly Halogenated Substrates

The competition between the E1 (unimolecular elimination) and E2 (bimolecular elimination) pathways is a key aspect of the dehydrohalogenation of alkyl halides. chemistry.coachlibretexts.orglibretexts.orgmasterorganicchemistry.com The choice of mechanism is influenced by the substrate structure, the strength of the base, the nature of the leaving group, and the solvent.

For a highly halogenated substrate like this compound, the E2 mechanism is generally expected to be favored, particularly with the use of a strong, non-nucleophilic base. chemistry.coachlibretexts.orglibretexts.org The E2 pathway is a concerted, one-step process where the base abstracts a proton at the same time as the leaving group departs. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. The presence of multiple halogens can increase the acidity of the α-protons, facilitating their abstraction by the base and promoting the E2 pathway.

The E1 mechanism, which proceeds through a carbocation intermediate, is less likely for this substrate under typical basic conditions. chemistry.coachmasterorganicchemistry.com The formation of a carbocation at either C1 or C2 would be destabilized by the electron-withdrawing inductive effects of the numerous halogen atoms. However, under solvolytic conditions with a weakly basic solvent, an E1 pathway might become competitive, especially if a relatively stable carbocation could be formed through rearrangement, although this is less probable in such a highly halogenated system.

The following table summarizes the key factors influencing the E1 versus E2 competition in the context of a substrate like this compound.

| Factor | Favors E2 Pathway | Favors E1 Pathway | Relevance to this compound |

| Base Strength | Strong, non-nucleophilic base | Weak base/nucleophile | Strong bases would strongly favor E2. |

| Substrate Structure | Primary, secondary, or tertiary | Tertiary > Secondary | The substrate is a secondary halide, which can undergo both, but the electronic effects of halogens likely favor E2. |

| Leaving Group | Good leaving group | Good leaving group | Bromine is a good leaving group. |

| Solvent | Aprotic or protic | Polar, protic solvent | Solvent choice can be used to modulate the pathway. |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of a leaving group, typically a halide in compounds like this compound, by a nucleophile. savemyexams.com The presence of four halogen atoms on a two-carbon skeleton introduces complex electronic and steric effects that govern the pathways and outcomes of these reactions.

The structure of this compound presents two distinct carbon centers for potential nucleophilic attack: C1, bonded to two bromine atoms and one hydrogen atom (—CHBr₂), and C2, bonded to one fluorine atom, one bromine atom, and one hydrogen atom (—CHFBr). The reaction rate and the preferred site of attack (regioselectivity) are determined by a balance of electronic and steric factors.

Steric Effects: Steric hindrance plays a critical role in nucleophilic substitution reactions, particularly for the Sₙ2 mechanism. libretexts.org The van der Waals radius of bromine is considerably larger than that of fluorine. Consequently, the C1 position, bearing two bulky bromine atoms, is more sterically hindered than the C2 position, which bears one bromine atom and the smaller fluorine atom. This steric crowding at C1 would be expected to impede the approach of a nucleophile, making C2 the more accessible site for attack.

Leaving Group Ability: In any nucleophilic substitution, the carbon-halogen bond must be broken. libretexts.org The strength of this bond is a crucial factor in determining reactivity. Weaker bonds lead to better leaving groups and faster reaction rates. The C-Br bond is significantly weaker than the C-F bond, making the bromide ion a much better leaving group than the fluoride (B91410) ion. libretexts.org Therefore, substitution will exclusively involve the cleavage of a C-Br bond.

Regioselectivity and Reaction Rate Prediction: Considering these factors, nucleophilic attack is most likely to occur at the C2 position. This is due to the lower steric hindrance at C2 compared to C1 and the fact that it still possesses a good leaving group (bromide). While the C-F bond is more polar, its immense strength makes fluoride a very poor leaving group. libretexts.org The reaction would proceed by displacing one of the bromine atoms. The rate of reaction is influenced by competing factors: while the strong inductive effects increase the carbon atoms' electrophilicity, steric hindrance and electrostatic repulsion between the incoming nucleophile and the halogen atoms' lone pairs can slow the reaction.

Interactive Table: Properties of Relevant Halogens

| Halogen | Electronegativity (Pauling Scale) | van der Waals Radius (Å) |

|---|---|---|

| Fluorine (F) | 3.98 | 1.47 |

| Bromine (Br) | 2.96 | 1.85 |

The stereochemical outcome of a nucleophilic substitution reaction is dependent on the reaction mechanism, which can be either unimolecular (Sₙ1) or bimolecular (Sₙ2). masterorganicchemistry.com The preferred pathway is largely determined by the structure of the substrate, particularly the stability of any potential carbocation intermediate. byjus.comlibretexts.org

For this compound, both C1 and C2 are secondary-like carbons. Typically, secondary alkyl halides can undergo both Sₙ1 and Sₙ2 reactions. However, the formation of a carbocation intermediate, which is the hallmark of the Sₙ1 mechanism, would be highly destabilized by the powerful electron-withdrawing effects of the adjacent halogen atoms. Therefore, an Sₙ1 pathway is extremely unlikely.

The reaction is expected to proceed via a concerted Sₙ2 mechanism . byjus.com In this one-step process, the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. reddit.com A key characteristic of the Sₙ2 mechanism is that the nucleophile attacks from the side opposite to the leaving group (backside attack). This leads to an inversion of stereochemistry at the carbon center.

Since the C2 carbon of this compound is a chiral center (bonded to four different groups: H, F, Br, and the CHBr₂ group), an Sₙ2 reaction at this position would result in a product with the opposite stereochemical configuration to the starting material. For example, if the starting material were the (R)-enantiomer, the product of Sₙ2 substitution at C2 would be the (S)-enantiomer.

Should an Sₙ1 reaction occur under specific conditions (e.g., a non-nucleophilic, polar protic solvent), it would involve the formation of a planar carbocation intermediate. The nucleophile could then attack this intermediate from either face with roughly equal probability, leading to a mixture of products with both retention and inversion of configuration, a process known as racemization. masterorganicchemistry.com

Radical Reactions and Photochemical Transformations

Radical reactions are initiated by the homolytic cleavage of a covalent bond, often induced by energy in the form of ultraviolet (UV) light or heat. pressbooks.pub These reactions proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org

Initiation: The initiation step involves the generation of free radicals. In the context of this compound, this can occur through the homolytic cleavage of the weakest bond in the molecule upon exposure to UV light or heat. chemistrysteps.com The strength of a chemical bond is quantified by its bond dissociation energy (BDE), with lower values indicating a weaker bond that is more easily broken. libretexts.org The C-Br bond is significantly weaker than both C-H and C-F bonds. researchgate.netquora.com Consequently, the initiation step would involve the cleavage of a C-Br bond to form a bromine radical and a 1,1-dibromo-2-fluoroethyl radical or a 1,2-dibromo-2-fluoroethyl radical.

Propagation: Once radicals are formed, the chain reaction propagates. A common propagation sequence involves hydrogen abstraction. A bromine radical, generated during initiation or a previous propagation step, can abstract a hydrogen atom from a molecule of this compound. This can occur at either C1 or C2, forming hydrogen bromide (HBr) and a new carbon-centered radical. The regioselectivity of this step depends on the relative stability of the resulting radical. Radical stability follows the order: tertiary > secondary > primary, which is influenced by hyperconjugation and the electronic effects of substituents. reddit.com The two possible carbon radicals formed from this compound are both secondary, and their relative stabilities would be subtly influenced by the different halogen substituents. This newly formed carbon radical can then react with another molecule (e.g., Br₂) to form a new product and regenerate a bromine radical, which continues the chain.

Interactive Table: Average Bond Dissociation Energies (BDE)

| Bond | BDE (kJ/mol) |

|---|---|

| C-F | ~485 quora.com |

| C-H | ~411-423 quora.comustc.edu.cn |

| C-Cl | ~327-346 libretexts.orgquora.com |

| C-Br | ~285-290 libretexts.orgquora.com |

| C-I | ~213-228 libretexts.orgquora.com |

Halogen radicals, particularly bromine radicals, are the key intermediates in many photochemical transformations of haloalkanes. researchoutreach.org As established, the most direct way to generate a halogen radical from this compound is through the photochemical cleavage of one of its C-Br bonds.

Generation: CHBr₂CHFBr + hν (light) → ·CHBrCHFBr + ·Br or CHBr₂CHFBr + hν (light) → CHBr₂ĊHF + ·Br

The bromine radical (·Br) generated is a highly reactive species. reddit.com Its subsequent reactivity is central to the propagation of radical chain reactions. The primary reaction pathway for a bromine radical in the presence of the parent alkane is hydrogen abstraction, as described in the propagation mechanism. This step is generally favored because the H-Br bond formed is quite strong.

The carbon-centered radicals (e.g., ·CHBrCHFBr or CHBr₂ĊHF) generated alongside the bromine radical also exhibit significant reactivity. They can:

React with a halogen source: If a halogen like Br₂ is present, the carbon radical will abstract a bromine atom to form a tetrasubstituted haloethane and a new bromine radical.

Undergo elimination: The radical could potentially eliminate a neighboring halogen atom to form an alkene, although this is less common for saturated alkanes.

Participate in termination steps: Two radicals can combine to form a stable, non-radical product, which terminates the chain reaction. libretexts.org Examples include the combination of two bromine radicals to reform Br₂, a bromine radical with a carbon radical to form a new C-Br bond, or two carbon radicals to form a new C-C bond, leading to a dimer.

Spectroscopic and Structural Elucidation of 1,1,2 Tribromo 2 Fluoroethane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Isomer Analysis

NMR spectroscopy is a powerful tool for probing the local chemical environments of magnetically active nuclei. For 1,1,2-tribromo-2-fluoroethane, the analysis of ¹H, ¹³C, and ¹⁹F nuclei provides a complete framework for its structural determination.

The ¹H NMR spectrum of this compound is expected to feature two distinct signals corresponding to the two chemically non-equivalent protons in the molecule: one on the carbon with two bromine atoms (C1) and one on the carbon with a bromine and a fluorine atom (C2).

The proton attached to C1 (-CHBr₂) is expected to resonate at a lower field (higher ppm value) compared to a simple alkane due to the deshielding effect of the two adjacent bromine atoms. The proton on C2 (-CHFBr) is also significantly deshielded by both fluorine and bromine. Given that fluorine is more electronegative than bromine, the C2-H proton would likely appear at the furthest downfield position.

The signals for these two protons will be split into doublets due to coupling with each other (vicinal coupling, ³JHH). Furthermore, the proton on C2 will exhibit additional splitting due to coupling with the adjacent fluorine atom (geminal coupling, ²JHF is not possible; this would be vicinal coupling, ³JHF, but it's coupling to the proton on the same carbon, which is geminal, ²JHF). The proton on C1 will therefore appear as a doublet, while the proton on C2 will appear as a doublet of doublets. The magnitude of the H-F coupling constant is typically larger than H-H coupling constants huji.ac.il.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH Br₂ | 5.8 - 6.2 | Doublet (d) | ³JHH ≈ 5-7 Hz |

| -CH FBr | 6.5 - 7.0 | Doublet of Doublets (dd) | ³JHH ≈ 5-7 Hz, ²JHF ≈ 45-50 Hz |

The proton-decoupled ¹³C NMR spectrum is expected to show two signals, corresponding to the two carbon atoms in the ethane (B1197151) skeleton. The chemical shifts are heavily influenced by the attached halogen atoms.

The carbon atom C1, bonded to two bromine atoms and one hydrogen (-CHBr₂), will be shifted downfield. The carbon atom C2, bonded to one fluorine, one bromine, and one hydrogen (-CHFBr), will also be significantly downfield. The high electronegativity of fluorine will cause a substantial downfield shift for C2. Furthermore, the C2 signal is expected to be split into a doublet due to one-bond coupling with the fluorine atom (¹JCF). The C1 signal may also show a smaller two-bond C-F coupling (²JCF) docbrown.infodocbrown.info.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C HBr₂ | 40 - 50 | Doublet (d) | ²JCF ≈ 20-30 Hz |

| C HFBr | 80 - 95 | Doublet (d) | ¹JCF ≈ 280-320 Hz |

Given that ¹⁹F has a nuclear spin of 1/2 and is 100% abundant, ¹⁹F NMR is a highly sensitive technique. The spectrum for this compound will display a single resonance for the fluorine atom wikipedia.org.

The chemical shift of fluorine is very sensitive to its electronic environment. For an alkyl fluoride (B91410), the signal is expected to appear in a characteristic upfield region. This signal will be split by the vicinal proton on the same carbon (C2-H), resulting in a doublet. The magnitude of geminal H-F coupling constants is typically large huji.ac.ilthermofisher.com. A smaller coupling to the proton on the adjacent carbon (C1-H) may also be observed, which would further split the signal into a doublet of doublets.

Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CHF Br | -180 to -220 | Doublet of Doublets (dd) | ²JFH ≈ 45-50 Hz, ³JFH ≈ 15-25 Hz |

To unequivocally confirm the structural assignments derived from 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak connecting the signals of the -CHBr₂ proton and the -CHFBr proton. This off-diagonal correlation confirms that these two protons are coupled to each other, verifying the ethanic backbone and the vicinal relationship between them sdsu.edulibretexts.org.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. The HSQC spectrum of this compound would display two cross-peaks: one connecting the -CHBr₂ proton resonance to the C1 carbon signal, and another connecting the -CHFBr proton resonance to the C2 carbon signal. This provides unambiguous assignment of each proton to its corresponding carbon atom sdsu.eduyoutube.com.

Vibrational Spectroscopy for Molecular Fingerprinting and Force Field Validation

The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The most prominent and diagnostic peaks would be associated with the C-H, C-F, and C-Br bonds. The spectrum of the related molecule 1,1,2-tribromoethane (B1583406) shows characteristic C-H and C-Br absorptions nist.gov. For this compound, a strong C-F stretching band would also be a key feature.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | -CHBr₂, -CHFBr | 2950 - 3050 | Medium |

| C-H Bend | -CHBr₂, -CHFBr | 1350 - 1450 | Medium |

| C-F Stretch | -CHFBr | 1000 - 1150 | Strong |

| C-Br Stretch | -CHBr₂, -CHFBr | 500 - 650 | Strong |

| C-C Stretch | Ethane backbone | 800 - 1000 | Weak-Medium |

Raman Spectroscopy for Symmetric Vibrational Modes

Raman spectroscopy is a powerful technique for identifying the vibrational modes of a molecule, particularly those that are symmetric in nature. For this compound (C₂H₂Br₃F), the analysis of its Raman spectrum would provide significant insights into its molecular structure. The vibrational modes of ethane derivatives are well-understood and can be categorized into several types, including C-H stretching, C-C stretching, C-Br stretching, C-F stretching, and various bending and torsional modes.

Symmetric vibrational modes, which result in a change in the polarizability of the molecule, are typically strong in Raman spectra. For this compound, the following symmetric vibrations would be expected to be prominent:

Symmetric C-Br stretching: Due to the presence of three bromine atoms, several stretching modes involving the carbon-bromine bonds will exist. The symmetric stretching modes, where the C-Br bonds stretch in phase, would be expected to produce strong Raman signals.

C-C stretching: The stretching of the carbon-carbon single bond is a characteristic vibrational mode that is typically Raman active.

Symmetric CH₂ bending (scissoring): The in-plane bending motion of the two hydrogen atoms on the same carbon would also be observable.

The exact wavenumbers of these vibrations would be influenced by the presence of the electronegative fluorine and bromine atoms, which would cause shifts compared to unsubstituted ethane. A hypothetical data table of expected Raman active symmetric vibrational modes is presented below, based on typical ranges for similar halogenated ethanes.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Symmetric C-Br Stretching | 500 - 700 | Strong |

| C-C Stretching | 800 - 1000 | Medium |

| Symmetric CH₂ Bending (Scissoring) | 1400 - 1450 | Medium |

| Symmetric C-H Stretching | 2900 - 3000 | Strong |

This table is illustrative and based on general spectroscopic principles for halogenated alkanes, as specific experimental Raman data for this compound is not available.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This would result in a cluster of peaks for the molecular ion (M⁺) and any bromine-containing fragments. The relative intensities of these isotopic peaks can be predicted based on the number of bromine atoms present. For a fragment containing three bromine atoms, the isotopic cluster would show peaks at M, M+2, M+4, and M+6 with a characteristic intensity ratio.

Upon ionization, the molecular ion of this compound would be expected to undergo fragmentation through various pathways, primarily involving the cleavage of the weakest bonds. The C-Br bond is generally weaker than the C-C, C-H, and C-F bonds, making the loss of a bromine radical a likely initial fragmentation step. Other common fragmentation pathways for halogenated alkanes include the loss of a hydrogen halide (HBr) or the cleavage of the C-C bond.

A hypothetical table of major expected fragments in the mass spectrum of this compound is provided below.

| Fragment Ion | m/z (for most abundant isotopes) | Description |

| [C₂H₂Br₂F]⁺ | 205 | Loss of a Br radical |

| [CHBrF]⁺ | 111 | Cleavage of the C-C bond |

| [CHBr₂]⁺ | 171 | Cleavage of the C-C bond |

| [C₂H₂F]⁺ | 45 | Loss of three Br atoms |

| [Br]⁺ | 79, 81 | Bromine ion |

This table presents a theoretical fragmentation pattern. The actual mass spectrum would show isotopic clusters for all bromine-containing fragments.

Chiroptical Methods for Absolute Stereochemical Assignment (if chiral isomers exist)

Chirality is a key stereochemical property of molecules that lack a plane of symmetry. A molecule is chiral if it is non-superimposable on its mirror image. The carbon atom at position 2 in this compound is bonded to four different substituents: a hydrogen atom, a fluorine atom, a bromine atom, and a -CHBr₂ group. Therefore, this carbon atom is a stereocenter, and this compound exists as a pair of enantiomers.

Chiroptical methods, such as optical rotation and circular dichroism (CD), are instrumental in the study of chiral molecules.

Optical Rotation: This technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The measurement of the specific rotation ([α]) can be used to characterize the enantiomers and determine the enantiomeric excess of a sample. Without experimental data, the specific rotation of the enantiomers of this compound cannot be determined.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. While standard CD is typically used for molecules with a chromophore, Vibrational Circular Dichroism (VCD) can be used to study the stereochemistry of molecules without a UV-Vis active chromophore by measuring the differential absorption of circularly polarized infrared light. A VCD spectrum would provide a unique fingerprint for each enantiomer of this compound, allowing for the determination of its absolute configuration when compared with quantum chemical calculations.

In the absence of experimental chiroptical data, the absolute stereochemistry of the enantiomers of this compound remains unassigned.

Computational and Theoretical Chemistry of 1,1,2 Tribromo 2 Fluoroethane

Quantum Chemical Calculations of Molecular Structure and Conformations

Quantum chemical calculations are fundamental to understanding the three-dimensional structure of a molecule and its dynamic behavior. These methods solve the Schrödinger equation, or a simplification thereof, to determine the molecule's electronic structure and energy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a flexible molecule like 1,1,2-Tribromo-2-fluoroethane, this involves identifying all stable conformers, which are different spatial arrangements of the atoms that can be interconverted by rotation around single bonds.

The analysis would involve rotating the molecule around the central Carbon-Carbon bond to map out the potential energy surface. The minima on this surface correspond to stable conformers (e.g., staggered conformations), while the maxima represent transition states (e.g., eclipsed conformations). High-level ab initio methods like Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are considered the "gold standard" for accuracy in such calculations, providing reliable geometric parameters and relative energies between conformers. For this compound, one would expect to find multiple stable staggered conformers due to the asymmetric substitution of bulky bromine atoms and the smaller fluorine atom. The relative energies of these conformers would be determined by the balance of steric repulsion between the large bromine atoms and electrostatic interactions (dipole-dipole) between the polar C-Br and C-F bonds.

Without specific studies, a quantitative data table of bond lengths, angles, and dihedral angles for the conformers of this compound cannot be provided.

Force Field Calculations and Vibrational Analysis for Spectroscopic Prediction

Force field calculations represent a simpler, classical mechanics-based approach to modeling molecular structure and dynamics. A force field is a set of parameters and equations that describe the potential energy of a molecule based on the positions of its atoms. These parameters are typically derived from experimental data or higher-level quantum mechanical calculations.

Vibrational analysis, usually performed using quantum methods like Density Functional Theory (DFT), calculates the frequencies of the normal modes of vibration of a molecule. These calculated frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching of C-H, C-C, C-F, and C-Br bonds, or the bending of various angles. For this compound, the analysis would predict a complex spectrum with characteristic frequencies for each type of bond, which could be used to identify the compound experimentally.

A data table of predicted vibrational frequencies and their corresponding assignments for this compound is not available from the searched literature.

Electronic Structure Analysis

Electronic structure analysis delves into how electrons are distributed within a molecule, which governs its chemical properties and reactivity.

Charge Distribution and Electronegativity Effects of Multiple Halogen Substituents

The presence of three highly electronegative bromine atoms and one extremely electronegative fluorine atom significantly polarizes the electron density in this compound. A charge distribution analysis, often using methods like Natural Population Analysis (NPA), would quantify the partial atomic charges on each atom.

Due to their high electronegativity, the fluorine and bromine atoms would pull electron density away from the carbon atoms they are attached to, resulting in substantial negative partial charges on the halogens and positive partial charges on the carbons. The fluorine atom, being more electronegative than bromine, would induce a stronger effect. The analysis would reveal a complex interplay of inductive effects, where the electron-withdrawing power of the halogens influences the entire molecule.

Interactive Data Table: Expected Partial Atomic Charges

Note: The following table is illustrative of expected trends. Actual values from a quantum chemical calculation are not available.

| Atom | Attached Halogens | Expected Partial Charge | Rationale |

| C1 (CHBr₂) | Two Bromine atoms | Moderately Positive (δ+) | Electron density is withdrawn by two bromine atoms. |

| C2 (CHFBr) | One Fluorine, one Bromine | Highly Positive (δ++) | Electron density is withdrawn by the very electronegative fluorine and one bromine. |

| F | One Carbon atom | Highly Negative (-δ) | Highest electronegativity among all atoms in the molecule. |

| Br (on C1) | One Carbon atom | Negative (-δ) | High electronegativity, but less than fluorine. |

| Br (on C2) | One Carbon atom | Negative (-δ) | High electronegativity, but less than fluorine. |

Natural Bond Orbital (NBO) Analysis of Bonding and Hyperconjugation

Natural Bond Orbital (NBO) analysis transforms the complex molecular orbitals into a picture that aligns with the familiar Lewis structure of localized bonds and lone pairs. This method provides insights into the nature of chemical bonds (e.g., hybridization, polarization) and interactions between orbitals.

A key aspect of NBO analysis is the study of hyperconjugation. This involves donor-acceptor interactions between a filled (donor) orbital, such as a C-H or C-C bonding orbital (σ), and an empty (acceptor) orbital, typically an antibonding orbital (σ). In this compound, significant hyperconjugative interactions would be expected. For instance, electron density from a filled C-H σ bond could delocalize into an adjacent empty C-Br σ or C-F σ* antibonding orbital. The energy associated with these interactions stabilizes the molecule and can influence its conformational preferences and reactivity. The NBO analysis would quantify the stabilization energy for each of these donor-acceptor interactions.

Analysis of Intermolecular Interactions relevant to Chemical Processes

The charge distribution and electronic structure of this compound dictate how it interacts with other molecules. The molecule possesses a significant dipole moment due to the asymmetric arrangement of polar C-Br and C-F bonds. This polarity would lead to strong dipole-dipole interactions in the liquid phase.

Furthermore, the bromine and fluorine atoms, with their regions of positive and negative electrostatic potential, can participate in specific non-covalent interactions. The regions of positive potential on the halogen atoms, known as σ-holes, can act as Lewis acids and form halogen bonds with electron donors. Molecular dynamics simulations could be employed to study the behavior of this compound in a liquid state, revealing details about its solvation and how intermolecular forces govern its bulk properties.

Reaction Mechanism Predictions and Energy Landscapes of this compound

The elucidation of reaction mechanisms and the mapping of energy landscapes are fundamental to understanding and optimizing the synthesis of complex molecules like this compound. Computational chemistry provides powerful tools to explore these aspects at a molecular level, offering insights that are often difficult to obtain through experimental means alone.

Theoretical Determination of Transition States and Activation Energies for Synthetic Pathways

The synthesis of this compound can be envisaged through various routes, such as the radical halogenation of partially halogenated ethane (B1197151) precursors. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these synthetic pathways. By calculating the potential energy surface for a proposed reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate—and determine the activation energies required to overcome these barriers.

For instance, a hypothetical synthetic pathway involving the bromination of a fluoroethane (B3028841) precursor can be computationally modeled. The process would involve identifying the reactants, products, and all intermediate and transition state structures. The geometries of these stationary points on the potential energy surface are optimized, and their energies are calculated. This allows for the construction of a detailed reaction energy profile.

Illustrative Data Table for a Hypothetical Reaction Pathway:

| Species | Description | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactant Complex | Precursor + Br radical | B3LYP | 6-311+G(d,p) | 0.0 |

| Transition State 1 | H-abstraction | B3LYP | 6-311+G(d,p) | +5.2 |

| Intermediate Radical | Bromofluoroethyl radical | B3LYP | 6-311+G(d,p) | -10.5 |

| Transition State 2 | Bromine addition | B3LYP | 6-311+G(d,p) | -2.1 |

| Product Complex | This compound + HBr | B3LYP | 6-311+G(d,p) | -25.8 |

Such a table provides a quantitative basis for understanding the feasibility of a reaction pathway. A lower activation energy (the energy difference between the reactant complex and the highest transition state) indicates a faster reaction rate. In this hypothetical example, the H-abstraction step would be the rate-determining step with an activation energy of 5.2 kcal/mol.

Computational Prediction of Regioselectivity and Stereoselectivity in Reactions

For a molecule with multiple potential reaction sites, such as a partially halogenated ethane, predicting the regioselectivity of a reaction is crucial. Computational models can predict where a reaction is most likely to occur. In the context of radical halogenation, the stability of the resulting radical intermediate is a key factor. The site of halogenation typically corresponds to the location that forms the most stable radical. youtube.com

In the case of precursors to this compound, different C-H bonds will have varying bond dissociation energies, influenced by the existing halogen substituents. Computational chemistry can calculate these bond dissociation energies, and the hydrogen atom with the lowest bond dissociation energy is generally the most susceptible to abstraction in a radical reaction.

Stereoselectivity becomes important when a reaction can produce different stereoisomers. For this compound, the carbon atom bonded to fluorine is a stereocenter. Therefore, reactions that introduce the final substituent at this carbon need to be controlled to obtain a specific enantiomer or diastereomer.

Computational modeling can be used to predict the stereochemical outcome of a reaction by calculating the energies of the transition states leading to the different stereoisomers. rsc.org A lower activation energy for the transition state leading to one stereoisomer suggests that it will be the major product.

Illustrative Data Table for Stereoselectivity Prediction:

The following table demonstrates how computational data could be presented to predict the stereochemical outcome of a reaction forming the chiral center in this compound. Note: These values are hypothetical.

| Transition State | Stereochemical Outcome | Method | Basis Set | Activation Energy (kcal/mol) | Predicted Product Ratio |

| TS_R | (R)-1,1,2-Tribromo-2-fluoroethane | M06-2X | def2-TZVP | 12.5 | 95 |

| TS_S | (S)-1,1,2-Tribromo-2-fluoroethane | M06-2X | def2-TZVP | 14.3 | 5 |

This hypothetical data suggests that the reaction would predominantly form the (R)-enantiomer due to a lower activation energy barrier.

Development and Validation of Computational Models for Highly Halogenated Alkanes

The accuracy of computational predictions is highly dependent on the quality of the underlying theoretical models and the parameters used. For highly halogenated alkanes like this compound, the development and validation of these models are critical areas of research.

Force fields used in molecular mechanics simulations and the exchange-correlation functionals used in DFT calculations need to be robust enough to handle the complex electronic effects introduced by multiple halogen atoms. unipi.it A significant challenge is accurately describing non-covalent interactions, such as halogen bonding, which can influence the structure and reactivity of these molecules.

The development of new computational models often involves parameterization against high-level quantum mechanical calculations or experimental data for a set of known halogenated compounds. researchgate.net For example, a new force field might be developed by fitting its parameters to reproduce the structures and interaction energies of a series of small halogenated molecules calculated using coupled-cluster theory.

Validation is the process of assessing the predictive power of a newly developed model. This is typically done by using the model to predict properties for a set of molecules that were not included in the parameterization set and comparing the predictions to known experimental values. bu.edu For highly halogenated alkanes, this could involve predicting properties such as boiling points, densities, or even reaction rates and comparing them to experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties, respectively. wikipedia.org These models are developed using a training set of compounds with known properties and then validated using an independent test set. For a class of compounds like bromofluoroalkanes, a QSPR model could be developed to predict a property like the octanol-water partition coefficient, which is important for environmental fate assessment.

Illustrative Data Table for QSPR Model Validation:

This table illustrates the validation of a hypothetical QSPR model for predicting the boiling point of a series of bromofluoroethanes.

| Compound | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) | Residual (°C) |

| 1-Bromo-1-fluoroethane | 10.5 | 11.2 | -0.7 |

| 1,1-Dibromo-1-fluoroethane | 76.8 | 75.9 | 0.9 |

| 1,1,2-Tribromo-1-fluoroethane | 135.2 | 136.1 | -0.9 |

| This compound | 142.5 | 141.8 | 0.7 |

| 1,1,2,2-Tetrabromo-1-fluoroethane | 198.3 | 197.5 | 0.8 |

The small residuals in this hypothetical validation indicate that the QSPR model has good predictive accuracy for this class of compounds.

Environmental Transformation and Degradation Mechanisms of Highly Bromofluorinated Ethanes Non Toxicological

Atmospheric Degradation Pathways

Once released into the atmosphere, highly bromofluorinated ethanes are subject to degradation processes that determine their atmospheric lifetime and potential for long-range transport. The primary atmospheric degradation pathways are photolytic decomposition by solar radiation and reactions with atmospheric oxidants, most notably the hydroxyl radical.

The photolytic decomposition of halogenated alkanes is initiated by the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-halogen bonds. The energy required to break these bonds varies, with carbon-bromine (C-Br) bonds being significantly weaker and more susceptible to photolysis than carbon-fluorine (C-F) and carbon-hydrogen (C-H) bonds. Chlorofluorocarbons (CFCs) containing chlorine are known to undergo photolysis in the stratosphere, releasing chlorine atoms that catalytically destroy ozone. wikipedia.orgbritannica.com Brominated compounds are also recognized for their potential to deplete the ozone layer, with bromine atoms being even more efficient catalysts for ozone destruction than chlorine. wikipedia.org

For 1,1,2-Tribromo-2-fluoroethane, the presence of three C-Br bonds suggests that it would be susceptible to photolytic decomposition. The primary photolytic reaction would involve the homolytic cleavage of a C-Br bond, resulting in the formation of a bromo-fluoroethyl radical and a bromine atom:

CHBr₂-CHFBr + hν → ·CHBr-CHFBr + Br·

The resulting bromine atom can then participate in atmospheric chemical cycles, including those that lead to ozone depletion. The specific quantum yields and absorption cross-sections for this compound have not been documented, which are critical parameters for determining its precise atmospheric lifetime with respect to photolysis. However, the general reactivity of brominated alkanes to UV light indicates that this would be a significant degradation pathway in the stratosphere.

In the troposphere, the primary degradation pathway for many halogenated alkanes is reaction with hydroxyl radicals (·OH). copernicus.org This reaction typically proceeds via hydrogen abstraction, where the hydroxyl radical removes a hydrogen atom from the haloalkane, forming water and a haloalkyl radical. The rate of this reaction is a key factor in determining the tropospheric lifetime of the compound. nih.gov

For this compound, the reaction with hydroxyl radicals would proceed as follows:

CHBr₂-CHFBr + ·OH → ·CBr₂-CHFBr + H₂O

CHBr₂-CHFBr + ·OH → CHBr₂-·CFBr + H₂O

The rate constants for the reaction of hydroxyl radicals with various halogenated ethanes have been studied, and structure-activity relationships have been developed to estimate these rates. acs.org The presence of halogen atoms on the carbon atom from which hydrogen is abstracted generally decreases the reaction rate. While specific kinetic data for this compound is unavailable, its tropospheric lifetime with respect to reaction with ·OH is expected to be on the order of years, similar to other highly halogenated ethanes. nih.gov Following the initial hydrogen abstraction, the resulting haloalkyl radical will react rapidly with molecular oxygen to form a peroxy radical, which then initiates a series of reactions leading to the formation of various degradation products such as haloaldehydes, haloacetyl halides, and eventually carbon dioxide, water, and halogenated acids.

Aqueous and Soil-Phase Degradation

In aqueous and soil environments, the degradation of highly bromofluorinated ethanes can occur through several pathways, including reductive dehalogenation, oxidative degradation, and hydrolysis. The relative importance of these processes depends on the specific environmental conditions, such as redox potential, pH, and the presence of microbial communities.

Reductive dehalogenation is a significant degradation pathway for highly halogenated alkanes, particularly in anaerobic environments where reducing conditions prevail. epa.gov This process involves the transfer of electrons to the halogenated compound, leading to the cleavage of a carbon-halogen bond and the replacement of the halogen with a hydrogen atom. Highly halogenated compounds are more susceptible to reduction because the halogen atoms are electron-withdrawing, making the carbon atom more electrophilic. epa.gov

The general order of reactivity for reductive dehalogenation is R-I > R-Br > R-Cl > R-F. Given the presence of three bromine atoms, this compound is expected to be susceptible to reductive dehalogenation. This process can occur both abiotically, mediated by reduced iron minerals or other chemical reductants, and biotically, catalyzed by anaerobic microorganisms. cloudfront.netresearchgate.net

Electrochemical and Abiotic Dehalogenation: Studies on the electrochemical reduction of brominated organic compounds have shown that the removal of bromine is feasible. For instance, the electrochemical reduction of 1,2-dibromoethane (B42909) proceeds readily. The degradation rates of halogenated alkanes via electrochemical reduction increase with the number of halogen atoms and follow the order of chlorine < bromine < iodine. nih.govacs.orgresearchgate.net This suggests that the multiple bromine atoms in this compound would make it a good candidate for abiotic reductive dehalogenation.

Biotic Dehalogenation: Microbial reductive dehalogenation of halogenated compounds is a well-documented process. mdpi.com Various anaerobic bacteria have been shown to use halogenated organic compounds as electron acceptors in a process known as organohalide respiration. researchgate.net While specific studies on the microbial degradation of this compound are not available, research on other polyhalogenated ethanes indicates that sequential dehalogenation would likely occur, leading to less halogenated and potentially less toxic daughter products.

The expected reductive dehalogenation pathway for this compound would likely involve the stepwise removal of bromine atoms, as illustrated below:

CHBr₂-CHFBr + 2e⁻ + H⁺ → CHBr₂-CHF + Br⁻

CHBr₂-CHF + 2e⁻ + H⁺ → ·CHBr-CHF + Br⁻

Further reduction could lead to the formation of fluoroethene or ethane (B1197151).

Oxidative degradation of halogenated hydrocarbons can be achieved through advanced oxidation processes (AOPs), which generate highly reactive species such as hydroxyl radicals. wikipedia.org AOPs, including treatments with Fenton's reagent (H₂O₂/Fe²⁺), ozone, and UV/H₂O₂, are capable of mineralizing a wide range of organic contaminants, including halogenated compounds, to carbon dioxide, water, and mineral acids. conicet.gov.ar While these are engineered processes, natural oxidative pathways in the environment are generally less effective for highly halogenated compounds.

The direct catalytic oxidation of halogenated hydrocarbons is another potential degradation pathway, although it typically requires high temperatures and specific catalysts. tandfonline.com In natural soil and aqueous environments, oxidative degradation of a compound as highly halogenated as this compound is expected to be a very slow process compared to reductive pathways.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenoalkanes, this typically involves the substitution of a halogen atom with a hydroxyl group, forming an alcohol. perlego.com The rate of hydrolysis is dependent on the nature of the halogen, the structure of the alkyl group, temperature, and pH. studysmarter.co.uk

The reactivity of haloalkanes in hydrolysis reactions generally follows the order of the carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F, with iodoalkanes being the most reactive and fluoroalkanes the least. savemyexams.comsavemyexams.com Therefore, the C-Br bonds in this compound would be more susceptible to hydrolysis than the C-F bond.

The hydrolysis of this compound would lead to the formation of a brominated-fluorinated alcohol and hydrobromic acid:

CHBr₂-CHFBr + H₂O → CHBr₂-CHFOH + HBr

This initial product may be unstable and undergo further reactions, such as elimination of HBr to form an aldehyde or ketone.

The rate of hydrolysis can be influenced by pH. Base-catalyzed hydrolysis is often faster due to the stronger nucleophilicity of the hydroxide (B78521) ion compared to water. studysmarter.co.uk Studies on chlorinated ethanes have shown that environmental hydrolysis half-lives can be very long, ranging from hours to thousands of years, depending on the specific structure of the compound. epa.govosti.gov Given the presence of multiple electron-withdrawing halogen atoms, the hydrolytic stability of this compound is expected to be significant, and hydrolysis is likely to be a slow degradation process under typical environmental conditions.

| Parameter | Description | Relevance to this compound |

| Photolysis | Degradation by UV radiation | Expected to be a significant pathway in the stratosphere due to weak C-Br bonds. |

| Reaction with ·OH | Hydrogen abstraction by hydroxyl radicals | Primary degradation pathway in the troposphere, but likely slow. |

| Reductive Dehalogenation | Removal of halogen atoms under reducing conditions | Expected to be a major pathway in anaerobic environments due to the presence of three bromine atoms. |

| Oxidative Degradation | Reaction with oxidizing agents | Likely to be a slow process in natural environments but can be achieved with AOPs. |

| Hydrolysis | Reaction with water | Expected to be a slow process under neutral pH conditions, with C-Br bonds being more labile than the C-F bond. |

Identification of Stable Environmental Metabolites

Consistent with the absence of research on its degradation, there is no available information identifying the stable environmental metabolites of this compound. The characterization of degradation byproducts is contingent on studies of the parent compound's transformation, which are not currently available.

Characterization of End Products from Degradation Pathways

Due to the lack of studies on the degradation of this compound, the end products of its potential degradation pathways have not been characterized. Research is needed to determine whether this compound undergoes biotic or abiotic degradation in various environmental compartments and to identify the resulting terminal compounds.

Data Tables

Given the absence of specific research findings on the environmental transformation, degradation, and metabolites of this compound, no data tables can be generated at this time.

There is a clear lack of scientific information regarding the environmental fate of this compound. The transformation and degradation mechanisms, as well as the identity of any stable environmental metabolites and end products, remain uncharacterized in the available scientific literature. This data gap prevents a detailed assessment of the environmental behavior and persistence of this compound. Further research is essential to understand the potential environmental impact of this compound.

Future Research Directions and Advanced Methodologies for 1,1,2 Tribromo 2 Fluoroethane Chemistry

Exploration of Novel Catalytic Systems for Highly Selective Conversions

The transformation of highly halogenated compounds like 1,1,2-tribromo-2-fluoroethane into valuable chemical intermediates often requires breaking specific carbon-halogen bonds while leaving others intact. Achieving high selectivity is a major challenge. Future research will focus on developing sophisticated catalytic systems to control these conversions with precision.

One promising avenue is the development of biocatalysts, such as halohydrin dehalogenases, which can perform reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.gov These enzymes operate under mild conditions and can offer high chemo-, regio-, and enantioselectivity, which is difficult to achieve with traditional chemical catalysts. nih.gov Further exploration may lead to the discovery or engineering of enzymes capable of acting on polyhalogenated ethanes.

Another area of intense investigation is the use of transition metal complexes. For instance, ruthenium-pincer complexes have been shown to catalyze the oxidation of carbon-halogen bonds in primary aliphatic and benzylic halides to carboxylic acids, using water as the oxidant and liberating hydrogen gas. acs.org This type of reaction avoids harsh, sacrificial oxidants, representing a more sustainable approach. acs.org Similarly, novel ruthenium-based catalyst systems activated by light have been developed for the highly selective hydrostannation of alkynes, demonstrating the potential for photo-catalysis in achieving specific transformations under mild conditions. nih.gov Future work will likely involve designing catalysts that can selectively target one type of carbon-halogen bond (e.g., C-Br) in the presence of others (e.g., C-F) within the same molecule, a key step for the controlled functionalization of this compound.

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties of Haloethanes

The complexity of halogenated compounds presents a significant challenge for predicting their behavior. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity, accelerating the discovery and development of new materials and reactions. mit.edu

Recent studies have successfully applied ML models to predict the reactivity of halogen radicals and the second-order rate constants of their reactions with organic contaminants. nih.govnih.gov These models use molecular descriptors and fingerprints as inputs for algorithms like Random Forest and XGBoost to predict reaction kinetics with high accuracy. nih.gov For instance, researchers have found that molecular fingerprints are better inputs for predicting the reactivity of certain radical species, while molecular descriptors are more suitable for others. nih.gov Such models could be adapted to predict the reactivity of this compound in various chemical environments.

| ML Model/Algorithm | Predicted Property | Input Data Type | Key Finding/Application | Reference |

|---|---|---|---|---|

| Random Forest (RF), XGBoost, SVM | Reaction rate constants (k values) of reactive halogen species | Molecular Descriptors (MDs), Molecular Fingerprints (MFs) | Optimal algorithm depends on the reactive species; models can predict reactivity both statistically and mechanistically. | nih.gov |

| Light Gradient Boosting Machine (LightGBM), Random Forest (RF) | Rate constants of halogen radicals | Morgan Fingerprint (MF), Mordred Descriptors (MD) | Models can capture the influence of electron-withdrawing/donating groups on reactivity. | nih.gov |

| Hierarchical Neural Network | Suitable reaction conditions (catalyst, solvent, temperature) | Reactants and products from a reaction database (Reaxys) | The model can infer suitable conditions for novel reactions and learns the similarity of chemical contexts. | acs.org |

| MetaGIN (AI Framework) | General molecular properties (e.g., solubility, toxicity) | 2D molecular graphs | Provides rapid and accurate property predictions without needing complex 3D structural data, enabling high-throughput screening. | eurekalert.org |

Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing chemical processes. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions (in situ studies) are invaluable for identifying transient intermediates and elucidating complex reaction pathways. researchgate.netresearchgate.net

Time-resolved spectroscopy techniques, such as time-resolved infrared (TRIR) and transient absorption spectroscopy, are particularly powerful. numberanalytics.com They can probe molecular dynamics on timescales ranging from femtoseconds to seconds, providing direct insight into the formation and decay of short-lived species during a reaction. numberanalytics.com For example, Fourier transform infrared (FTIR) spectroscopy has been used to monitor the formation of ketene (B1206846) and its subsequent transformation into β-lactam, providing direct evidence for the reaction pathway. researchgate.net Applying these techniques to reactions of this compound could reveal the step-by-step process of dehydrohalogenation or substitution.

Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is another advanced method that provides detailed information about molecular structure and connectivity. numberanalytics.com While traditionally used for stable compounds, its application in mechanistic studies is growing. Furthermore, coupling spectroscopic methods like ATR-IR, Raman, and UV-vis allows for the simultaneous tracking of reactants, intermediates, and products, offering a more complete picture of the reaction kinetics and mechanism. researchgate.net Such integrated approaches are essential for unraveling the complex transformations of polyhalogenated compounds like this compound.

| Technique | Timescale/Resolution | Information Provided | Application in Halogen Chemistry | Reference |

|---|---|---|---|---|